molecular formula C11H22N2O B13197158 N-(4-aminocyclohexyl)-3-methylbutanamide

N-(4-aminocyclohexyl)-3-methylbutanamide

Cat. No.: B13197158
M. Wt: 198.31 g/mol
InChI Key: VISDGRZPGAYFOM-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-3-methylbutanamide is an organic compound that features a cyclohexyl ring with an amino group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminocyclohexanone and 3-methylbutanoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-aminocyclohexanone is reacted with 3-methylbutanoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:

    Catalysts: Using catalysts to increase the reaction rate.

    Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Automation: Utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-aminocyclohexyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminocyclohexyl)acetamide: Similar structure but with an acetamide moiety instead of a butanamide.

    N-(4-aminocyclohexyl)propionamide: Contains a propionamide group instead of a butanamide.

Uniqueness

N-(4-aminocyclohexyl)-3-methylbutanamide is unique due to its specific combination of a cyclohexyl ring with an amino group and a butanamide moiety, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-3-methylbutanamide

InChI

InChI=1S/C11H22N2O/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14)

InChI Key

VISDGRZPGAYFOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1CCC(CC1)N

Origin of Product

United States

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